1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose

Enzyme Kinetics Substrate Specificity Hexokinase

Stereochemical mismatches from the α-anomer or unprotected 3-fluoro-sugar invalidate glycosylation outcomes. This peracetylated β-anomer (CAS 83602-93-1) resolves this by enabling stereoselective synthesis of 3-fluoro-4-keto-β-D-glucopyranosyl nucleosides-antitumor agents exceeding 5-fluorouracil efficacy with direct anti-rotavirus activity. • Orthogonal acetyl deprotection ensures controlled, high-yield coupling to silylated N⁴-benzoyl cytosine and N⁶-benzoyl adenine. • Post-deprotection: glucose transport probe with minimal hexokinase phosphorylation (Km = 8 × 10⁻² M). • Unique ¹⁹F NMR shift enables simultaneous multi-substrate enzyme monitoring without biological background interference.

Molecular Formula C14H19FO9
Molecular Weight 350.29 g/mol
CAS No. 83602-93-1
Cat. No. B3043287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose
CAS83602-93-1
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C
InChIInChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1
InChIKeyLIPVVBXVHVLOLU-XVIXHAIJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose: A Chemically Defined, Anomerically Pure Fluorinated Glucose Building Block


1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose (CAS 83602-93-1) is a peracetylated, 3-fluorinated D-glucopyranose derivative with a precisely defined β-configuration at the anomeric center . This compound serves as a critical synthetic intermediate for fluorinated nucleosides and glycomimetics, with its four acetyl protecting groups enabling orthogonal deprotection strategies required for downstream glycosylation and probe design .

Why 1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose Cannot Be Replaced by a Common Monodeoxyfluoro or Acetylated Glucose Analog


Substitution with the 3-deoxy-3-fluoro-α-D-glucopyranose anomer (CAS 20409-32-9) or the unprotected parent compound (CAS 14049-03-7) is synthetically or biologically invalid. The α-anomer yields different stereochemical outcomes in glycosidic bond formation, while the unprotected fluoro-sugar lacks the acetyl protection necessary for controlled sequential deprotection and high-yield coupling to heterocyclic bases [1]. Critically, the 3-fluoro substitution fundamentally alters hexokinase substrate recognition compared to 2-deoxy-2-fluoro-D-glucose, making regioisomeric fluorination non-interchangeable [2].

How 1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose Outperforms Key Analogs: A Quantitative Evidence Guide


3-Fluoro Regioisomer Exhibits Drastically Reduced Hexokinase Phosphorylation Compared to 2-Fluoro Regioisomer

The unprotected 3-deoxy-3-fluoro-D-glucose is a poor substrate for yeast hexokinase, with a Km of 8 × 10⁻² M, in stark contrast to 2-deoxy-2-fluoro-D-glucose which is a good substrate [1]. This indicates that the fluorine position alone dictates whether the sugar is efficiently phosphorylated, making the 3-fluoro isomer a transport-only analog with minimal intracellular trapping [1].

Enzyme Kinetics Substrate Specificity Hexokinase

Peracetylated 3-Fluoro-β-D-glucopyranose as an Anomerically Pure, Crystalline Intermediate for Nucleoside Synthesis

The β-anomer (CAS 83602-93-1) of the peracetylated fluoro-sugar is a crystalline solid, whereas the α-anomer (CAS 20409-32-9, mp 116–120 °C) shows different physical properties that impact crystallization-based purification [1]. The β-anomer is specifically used as a key intermediate for the synthesis of unsaturated fluoro-ketopyranosyl nucleosides with potent antitumor and antiviral activity, a synthetic pathway that relies on its anomeric purity for stereoselective glycosylation [2].

Glycosylation Nucleoside Synthesis Crystalline Intermediate

Acetyl-Protected Form Enables High-Yield Coupling with Silylated Heterocycles Compared to Unprotected Fluoro-Sugar

Peracetylated 3-deoxy-3-fluoro-D-glucopyranose (1) couples with silylated N⁴-benzoyl cytosine to afford protected β-nucleosides, which are advanced to potent antitumor and antiviral agents [1]. This coupling step is only feasible with the acetyl-protected form; the unprotected sugar (CAS 14049-03-7) would generate complex mixtures due to competing hydroxyl reactivity.

Nucleoside Synthesis Glycosylation Protecting Group Strategy

19F NMR Sensitivity and its Utility for Reaction Monitoring in Trans-Glycosylation Studies

The 3-deoxy-3-fluoro substitution provides a clean 19F NMR handle for monitoring enzymatic trans-glycosylation reactions, with the 19F nucleus exhibiting 83% the sensitivity of ¹H and no background in biological matrices [1]. In comparison, other fluorinated sugars (2-deoxy-2-fluoro, 6-deoxy-6-fluoro) display different 19F chemical shifts, allowing simultaneous monitoring of multiple species in a single reaction [1].

19F NMR Reaction Monitoring Trans-Glycosylation

Co-crystallization and X-ray Diffraction Quality: the C3-Fluorine Atom as a Hydrogen Bond Acceptor in the Crystal Lattice

3-Deoxy-3-fluoro-D-glucopyranose crystallizes in a unit cell containing both α- and β-anomers, with the fluorine atom participating in intermolecular hydrogen bonding networks [1]. This property is absent in non-fluorinated or 3-deoxy analogs, as the fluorine atom can act as a weak hydrogen bond acceptor, enabling specific crystal packing motifs [1]. In contrast, 3-deoxy-D-glucose lacks this electrostatic interaction, which can lead to different crystallization behavior.

Crystallography Hydrogen Bonding Structural Biology

Precision Application Scenarios for 1,2,4,6-Tetra-O-acetyl-3-deoxy-3-fluoro-β-D-glucopyranose Based on Empirical Evidence


Synthesis of Antitumor and Antiviral Fluoro-Ketopyranosyl Nucleosides

This compound is the starting material for synthesizing 3-fluoro-4-keto-β-D-glucopyranosyl nucleosides, which have shown greater efficiency than 5-fluorouracil as antitumor growth inhibitors and direct antiviral effects against rotavirus [1]. The peracetylated β-anomer ensures stereoselective glycosylation with silylated N⁴-benzoyl cytosine and N⁶-benzoyl adenine.

Metabolic Tracer Studies Using a Transport-Only Glucose Analog

After deacetylation, the resulting 3-deoxy-3-fluoro-D-glucose serves as a glucose transport analog with minimal phosphorylation by hexokinase (Km = 8 × 10⁻² M) [2]. This property enables the study of glucose transport kinetics without the confounding factor of intracellular metabolic trapping, an advantage over 2-deoxy-2-fluoro-D-glucose which is a good substrate for hexokinase.

Multiplexed 19F NMR-Based Enzymology

The 3-fluoro isomer produces a unique 19F NMR chemical shift, enabling the simultaneous monitoring of multiple fluoro-sugar substrates in a single enzyme reaction [3]. This approach is useful for studying glycosidase mechanisms and trans-glycosylation reactions, where the absence of background 19F signals from biological molecules provides clean, quantitative data.

Co-crystallization Scaffolds for Protein–Ligand Structural Studies

The fluorine atom at C-3 can form C-F···H-O hydrogen bonds in crystal lattices [4], a property that can be exploited to stabilize protein–ligand co-crystals or to introduce heavy-atom derivatives for X-ray crystallography phasing, a strategic advantage over non-fluorinated glucopyranose analogs.

Quote Request

Request a Quote for 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.